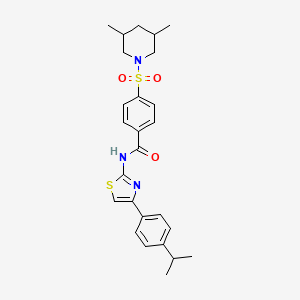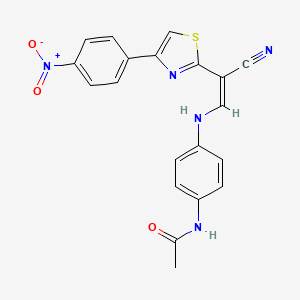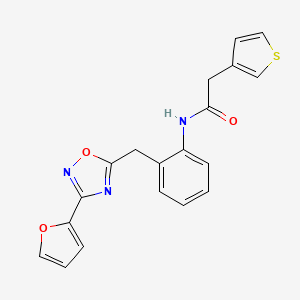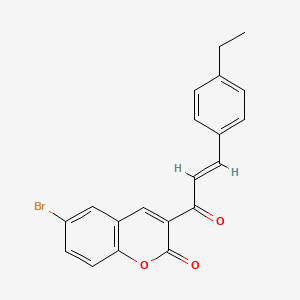
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with the molecular formula C15H18FN3O4S2 and a molecular weight of 387.44. This compound is notable for its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a pyrazolyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazolyl ring and the introduction of the fluorophenyl and sulfonyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with certain enzymes or receptors, while the sulfonyl group can influence the compound’s solubility and reactivity. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl and sulfonyl-containing molecules. Compared to these, 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Some similar compounds are:
- 5-(4-Fluorophenyl)-3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
- 3-{[(4-Fluorophenyl)sulfonyl]amino}-5-phenylthiophene-2-carboxamide
This compound’s distinct structure and properties make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-10-15(25(22,23)18-14-6-4-3-5-13(14)16)11(2)19(17-10)12-7-8-24(20,21)9-12/h3-6,12,18H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATZOCBVAMXCBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

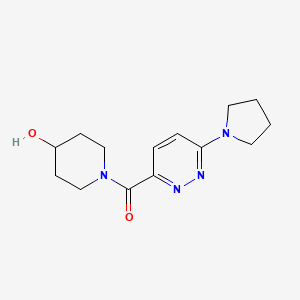
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)
![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
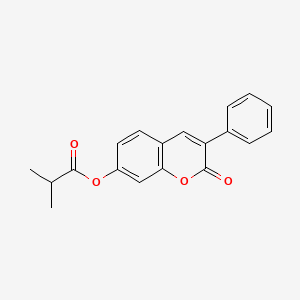
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)
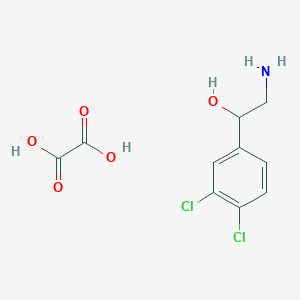
![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)
